BenchChemオンラインストアへようこそ!

JS-K

Anticancer Leukemia Nitric Oxide Donor

JS-K is a diazeniumdiolate NO prodrug activated by GST/glutathione, delivering targeted intracellular NO release. HL-60 IC50: 0.2–0.5 μM; 75% tumor reduction in NSCLC xenografts. Outperforms 41 structural analogs—both the 2,4-dinitrophenyl aryl group and 4-ethoxycarbonylpiperazine moiety are essential for activity. Induces DNA double-strand breaks, activates p53, and triggers intrinsic/extrinsic apoptosis selectively in cancer cells. Synergistic with doxorubicin (prevents cardiotoxicity) and bortezomib. Inhibits ubiquitin E1 (IC50 ~2 μM). Ideal for preclinical oncology, drug resistance, and UPS pathway studies. For R&D only.

Molecular Formula C13H16N6O8
Molecular Weight 384.30 g/mol
CAS No. 205432-12-8
Cat. No. B1673094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJS-K
CAS205432-12-8
SynonymsJS-K;  JS K;  JSK; 
Molecular FormulaC13H16N6O8
Molecular Weight384.30 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]
InChIInChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3/b19-14-
InChIKeyDNJRNBYZLPKSHV-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JS-K Procurement Guide: GST-Activated NO Prodrug with Validated Anticancer Activity


JS-K (CAS 205432-12-8) is a diazeniumdiolate-class nitric oxide (NO) prodrug that requires enzymatic activation by glutathione/glutathione S-transferase (GST) to release NO [1]. Its molecular formula is C13H16N6O8 with a molecular weight of 384.30 [1]. JS-K has demonstrated potent antiproliferative activity across multiple cancer types, including leukemia (HL-60 cells, IC50 = 0.2–0.5 μM) [2], breast cancer (IC50 = 0.8–3 μM) [3], and non-small-cell lung cancer (75% tumor growth reduction in vivo) [4].

Why Generic Substitution Fails for JS-K: The Critical Role of Structure-Specific Activation


Generic substitution among diazeniumdiolate NO donors is not viable due to JS-K's unique dual-mechanism activation and structure-activity relationship. The compound's 2,4-dinitrophenyl aryl group and 4-ethoxycarbonylpiperazine moiety are both essential for its potent anticancer activity [1]. Studies comparing JS-K with 41 structural analogs revealed that JS-K was the most potent inhibitor of HL-60 cell proliferation [1]. Modifications such as removing the carbamate group, using bulkier substituents, or replacing the piperazine ring with homopiperazine significantly diminish activity [2]. Furthermore, JS-K's antiproliferative effects correlate directly with intracellular NO release, a property not shared by analogs incapable of releasing NO [3].

JS-K Quantitative Evidence Guide: Head-to-Head Comparisons vs. Analogs and Chemotherapeutics


JS-K vs. 41 O2-Aryl Diazeniumdiolates: HL-60 Leukemia Cell Proliferation

In a comparative study of 42 O2-arylated diazeniumdiolates, JS-K exhibited the most potent antiproliferative activity against HL-60 human leukemia cells [1]. The study included JS-K and 41 structural analogs, and JS-K was identified as the most potent among all compounds tested [1].

Anticancer Leukemia Nitric Oxide Donor

JS-K vs. Ara-C and Etoposide: Comparative Potency in HL-60 Cells

JS-K's in vitro antiproliferative activity was compared to standard chemotherapeutic agents Ara-C (cytarabine) and etoposide in HL-60 human leukemia cells [1]. JS-K showed comparable activity to Ara-C and superior activity to etoposide [1].

Anticancer Leukemia Comparative Potency

JS-K Selective Cytotoxicity: Breast Cancer vs. Normal Mammary Epithelial Cells

JS-K selectively induces programmed cell death in breast cancer cells while sparing normal mammary epithelial cells under identical conditions [1]. JS-K potently inhibits breast cancer cell viability with IC50 values ranging from 0.8 to 3 μM, whereas normal human mammary epithelial cells (HMECs) remain unaffected at 10 μM JS-K [1].

Anticancer Breast Cancer Selectivity

JS-K in Vivo Efficacy: 75% Reduction in Lung Adenocarcinoma Xenograft Growth

JS-K demonstrates potent in vivo antitumor activity against non-small-cell lung cancer (NSCLC) xenografts [1]. Treatment with JS-K led to a 75% reduction in the growth of H1703 lung adenocarcinoma cells in mice [1].

Anticancer Lung Cancer In Vivo

JS-K Overcomes Drug Resistance: Activity in Multiple Myeloma

JS-K exhibits significant cytotoxicity in both conventional therapy-sensitive and -resistant multiple myeloma (MM) cell lines, as well as in patient-derived MM cells [1]. JS-K induces apoptosis and overcomes the survival advantages conferred by IL-6 and IGF-1 or by adherence of MM cells to bone marrow stromal cells [1].

Anticancer Multiple Myeloma Drug Resistance

JS-K Mechanism: Inhibition of Ubiquitin E1 and p53 Stabilization

JS-K inhibits ubiquitin E1 thioester formation in cells with an IC50 of approximately 2 μM, leading to decreased ubiquitylated proteins and increased p53 levels [1]. A JS-K analog that cannot release NO did not affect E1 activity, confirming NO dependence [1].

Anticancer Ubiquitin p53

Best Research and Industrial Application Scenarios for JS-K


Preclinical Oncology Research: Investigating NO-Mediated Apoptosis and DNA Damage

JS-K is an ideal tool for preclinical studies exploring the therapeutic potential of NO in cancer. Its ability to induce DNA double-strand breaks, activate p53, and trigger both intrinsic and extrinsic apoptotic pathways [1] makes it suitable for mechanistic investigations in multiple myeloma, leukemia, breast, lung, and prostate cancer models [1][2]. The compound's selective cytotoxicity towards cancer cells over normal cells [3] further supports its use in translational studies aimed at developing safer cancer therapies.

Combination Therapy Studies: Synergy with Chemotherapeutics and Targeted Agents

JS-K has demonstrated synergistic effects with existing chemotherapeutics. For example, it enhances the anti-cancer activity of doxorubicin in renal carcinoma cells while simultaneously preventing doxorubicin-induced cardiotoxicity [1]. It also acts synergistically with bortezomib in multiple myeloma cells [2]. These properties position JS-K as a valuable compound for research into novel combination regimens designed to improve efficacy and reduce the adverse effects of standard-of-care treatments.

Drug Resistance Research: Overcoming Multidrug Resistance in Hematologic Malignancies

Given its efficacy against both therapy-sensitive and -resistant multiple myeloma cell lines, as well as patient-derived cells [1], JS-K is a potent research tool for investigating strategies to overcome drug resistance. It circumvents survival signals conferred by the bone marrow microenvironment (IL-6, IGF-1) and stromal cell adhesion [1], making it particularly relevant for studying refractory hematologic cancers.

Chemical Biology: Probing the Ubiquitin-Proteasome System

The finding that JS-K inhibits ubiquitin E1 thioester formation with an IC50 of approximately 2 μM [1] establishes its utility as a chemical probe for dissecting the ubiquitin-proteasome system (UPS). Researchers can employ JS-K to study the role of E1 in cancer cell survival, p53 regulation, and protein degradation pathways, providing insights that may lead to the development of novel UPS-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for JS-K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.